molecular formula C25H35N5O2 B2872986 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide CAS No. 941914-41-6

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide

Cat. No. B2872986
CAS RN: 941914-41-6
M. Wt: 437.588
InChI Key: IHGSQVVKESVBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H35N5O2 and its molecular weight is 437.588. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Properties

    The derivatives of 1,4-Dihydro-2H-isoquinoline, which share a structural similarity with the compound , have shown potential in affecting the coronary circulation and possess anti-arrhythmic actions. These compounds could be used in treating heart rhythm disorders due to their action on the coronary circulation (Wienecke, Fink, & Sagerer, 2005).

  • Anticancer Activity

    Compounds with a structure similar to the given chemical have demonstrated potent topoisomerase I-targeting activity and cytotoxicity, making them candidates for anticancer therapies. Such compounds could potentially inhibit tumor growth in vivo, indicating their utility in developing new anticancer agents (Ruchelman et al., 2004).

  • DNA-Intercalating Agents

    Derivatives of quinoline, related structurally to the compound of interest, have been synthesized and evaluated for antitumor activity, showcasing the role of these compounds as "minimal" DNA-intercalating agents with solid tumor activity. This highlights their potential application in cancer treatment through DNA intercalation (Atwell, Baguley, & Denny, 1989).

  • Synthetic Chemistry Applications

    The compound has been implicated in synthetic chemistry for the generation of novel structures, such as 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles. These synthetic pathways highlight the compound's role in facilitating the synthesis of complex chemical structures, which may have various pharmacological and material science applications (Wang et al., 2014).

  • Neurokinin-1 Receptor Antagonism

    Research has shown that specific derivatives act as neurokinin-1 receptor antagonists, which are significant for their role in emesis (vomiting) prevention and potentially in treating depression. Such compounds are noted for their high solubility in water, making them suitable for both intravenous and oral clinical administration (Harrison et al., 2001).

properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2/c1-28(2)16-14-26-24(31)25(32)27-17-23(20-9-11-22(12-10-20)29(3)4)30-15-13-19-7-5-6-8-21(19)18-30/h5-12,23H,13-18H2,1-4H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGSQVVKESVBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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